molecular formula C20H19NO5 B14992726 N-(2,5-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(2,5-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14992726
M. Wt: 353.4 g/mol
InChI Key: LJDGPKRVMBCPIR-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chromene core, substituted with dimethoxyphenyl and dimethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base to form the corresponding chromene derivative. This intermediate is then subjected to further reactions, including acylation and amidation, to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, enabling the development of new materials and compounds.

    Biology: Its potential biological activity has been explored, including its interactions with enzymes and receptors, which could lead to the development of new pharmaceuticals.

    Medicine: Research has investigated its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

    Industry: The compound’s chemical properties make it suitable for use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2,5-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and signaling pathways that regulate various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with a similar dimethoxyphenyl structure.

    2,5-Dimethoxy-4-iodoamphetamine (DOI): Another compound with a dimethoxyphenyl group, known for its psychedelic effects.

Uniqueness

N-(2,5-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its chromene core, which imparts unique chemical properties and potential applications not shared by the other compounds. Its combination of functional groups allows for diverse chemical reactivity and biological activity, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO5/c1-11-7-12(2)19-14(8-11)16(22)10-18(26-19)20(23)21-15-9-13(24-3)5-6-17(15)25-4/h5-10H,1-4H3,(H,21,23)

InChI Key

LJDGPKRVMBCPIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C=CC(=C3)OC)OC)C

Origin of Product

United States

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